REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([Br:15])=[C:4]([Br:14])[C:5]([Br:13])=[C:6]2[C:11](=[O:12])[O:10][C:8](=O)[C:7]=12.[CH2:16]([CH2:18][NH2:19])[OH:17].O>C1(C)C(C)=CC=CC=1>[OH:17][CH2:16][CH2:18][N:19]1[C:8](=[O:10])[C:7]2=[C:2]([Br:1])[C:3]([Br:15])=[C:4]([Br:14])[C:5]([Br:13])=[C:6]2[C:11]1=[O:12]
|
Name
|
|
Quantity
|
464 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C(=C2C1C(=O)OC2=O)Br)Br)Br
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
61 g
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
ADDITION
|
Details
|
diluted with hexane
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The resulting 413 gm of an off-white solid was washed with hexane
|
Type
|
CUSTOM
|
Details
|
dried at 100° C
|
Type
|
CUSTOM
|
Details
|
as is for subsequent reactions without further purification
|
Name
|
|
Type
|
|
Smiles
|
OCCN1C(C=2C(C1=O)=C(C(=C(C2Br)Br)Br)Br)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |